molecular formula C12H13ClF3N3O B2518368 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde CAS No. 2061170-13-4

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde

Cat. No.: B2518368
CAS No.: 2061170-13-4
M. Wt: 307.7
InChI Key: DIWFCAZQOKFGLT-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyridine moiety that contains both chloro and trifluoromethyl groups, making it a versatile molecule for various applications.

Mechanism of Action

Target of Action

The primary target of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde is bacterial phosphopantetheinyl transferases (PPTases). PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . It works by binding to the active site of the enzyme, thereby preventing it from catalyzing the post-translational modification. This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death .

Biochemical Pathways

The inhibition of PPTases by this compound affects several biochemical pathways. Most notably, it attenuates secondary metabolism, which is crucial for the survival and proliferation of bacteria . The downstream effects include thwarting bacterial growth and reducing the production of certain metabolites .

Result of Action

The molecular and cellular effects of the action of this compound include the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PPTases without affecting human orthologues makes it a promising candidate for antibacterial drug development .

Properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O/c13-10-5-9(12(14,15)16)6-17-11(10)7-18-1-3-19(8-20)4-2-18/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWFCAZQOKFGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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